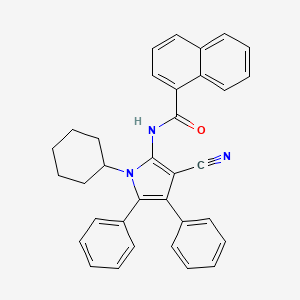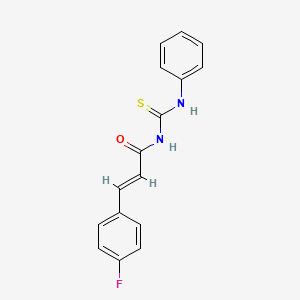
N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE is a complex organic compound characterized by its unique structural features, including a pyrrole ring substituted with cyano, cyclohexyl, and diphenyl groups, and a naphthamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the naphthamide moiety through an amidation reaction, where the pyrrole derivative reacts with a naphthoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism by which N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved often include signal transduction cascades or metabolic pathways, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(4-methylphenoxy)acetamide
- N-(3-Cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-(1-naphthyloxy)acetamide
Uniqueness
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE is unique due to its specific substitution pattern on the pyrrole ring and the presence of the naphthamide moiety. This structural uniqueness imparts distinct electronic and steric properties, making it valuable for specific applications where similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE, highlighting its synthesis, reactions, applications, and unique features
Eigenschaften
Molekularformel |
C34H29N3O |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C34H29N3O/c35-23-30-31(25-14-4-1-5-15-25)32(26-16-6-2-7-17-26)37(27-19-8-3-9-20-27)33(30)36-34(38)29-22-12-18-24-13-10-11-21-28(24)29/h1-2,4-7,10-18,21-22,27H,3,8-9,19-20H2,(H,36,38) |
InChI-Schlüssel |
LBTASCJCICAWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=C(C(=C2NC(=O)C3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dicyclohexyl-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10874673.png)
![2-(1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874686.png)
![7-benzyl-8-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874689.png)
![3-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}-5-nitrobenzoic acid](/img/structure/B10874703.png)
![4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874704.png)
![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10874707.png)
![2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B10874714.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874721.png)
![2-bromo-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10874722.png)
![10-[(4-chlorophenyl)carbonyl]-3,11-di(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874725.png)

![3-(4-methylphenyl)-4-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10874736.png)
![3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B10874738.png)
![methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B10874741.png)
